
5-Iodo-3-nitropyridin-2-ol
Overview
Description
5-Iodo-3-nitropyridin-2-ol (CAS 25391-59-7) is a pyridine derivative with the molecular formula C₅H₃IN₂O₃ and a molecular weight of 265.99 g/mol . Key physicochemical properties include:
- Density: 2.3 ± 0.1 g/cm³
- Boiling Point: 385.4 ± 42.0 °C (at 760 mmHg)
- Flash Point: 186.9 ± 27.9 °C
- LogP: 1.12 (indicating moderate lipophilicity)
- Vapor Pressure: 0.0 ± 0.9 mmHg at 25°C .
The compound features a pyridine ring substituted with iodine at position 5, a nitro group at position 3, and a hydroxyl group at position 2.
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Preparation of a halogenated amino or hydroxy-substituted pyridine precursor.
- Nitration to introduce the nitro group at the desired position.
- Diazotization and hydrolysis to convert amino groups to hydroxyl groups.
- Selective halogenation or halogen exchange to introduce iodine at the 5-position.
Detailed Preparation Methods
Preparation of 4-Chloro-3-nitropyridin-2-ol Intermediate
A key precursor is 4-chloro-3-nitropyridin-2-ol , which can be prepared by the following sequence (from patent WO2010089773A2):
Step | Reaction | Conditions | Yield (%) |
---|---|---|---|
1 | Nitration of 4-chloro-2-aminopyridine | Nitric acid and sulfuric acid, controlled temperature | Not specified |
2 | Diazotization of 4-chloro-2-amino-3-nitropyridine | Sodium nitrite and hydrochloric acid, 0–5°C for 30–60 min | 60% isolated |
3 | Hydrolysis to 4-chloro-3-nitropyridin-2-ol | Heating at 60–80°C for 3 hours | - |
The diazotization converts the amino group to a diazonium intermediate, which upon hydrolysis yields the hydroxyl group at the 2-position.
Conversion to 2,4-Dichloro-3-nitropyridine
The hydroxyl group at the 2-position is converted to a chlorine substituent using phosphorus oxychloride in the presence of a base such as diisopropylethylamine:
Step | Reaction | Conditions | Yield (%) |
---|---|---|---|
4 | Chlorination of 4-chloro-3-nitropyridin-2-ol | Phosphorus oxychloride, diisopropylethylamine, 90–100°C, 4–6 hours | 57.5% |
Hydroxylation to 2-Chloro-3-nitropyridin-4-ol
Selective substitution at the 4-position is achieved by treating 2,4-dichloro-3-nitropyridine with sodium acetate in dimethylformamide (DMF) at elevated temperature:
Step | Reaction | Conditions | Yield (%) |
---|---|---|---|
5 | Hydroxylation | Sodium acetate, DMF, 120–125°C, 2 hours | 50% |
This step replaces the chlorine at the 4-position with a hydroxyl group, providing a functional handle for further substitution.
Alternative Nitration Method Using Dinitrogen Pentoxide (N2O5)
A highly regioselective nitration method for pyridine derivatives involves the use of dinitrogen pentoxide (N2O5) in organic solvents with sulfur dioxide (SO2) or bisulfite ions as quenchers, as reported by Bakke (2003):
Method | Reagents | Conditions | Yield of 3-nitropyridine (%) |
---|---|---|---|
A | N2O5 in liquid SO2, then water quench | –11°C | 63 |
B | N2O5 in CH3NO2 with SO2, then water | 0°C | 58 |
C | N2O5 in CH3NO2, then aqueous HSO3– | 0°C | 77 |
This method provides a more efficient and milder alternative to classical nitration with nitric and sulfuric acid, with better yields and regioselectivity for 3-nitro substitution on pyridine rings.
Summary Table of Key Steps for Preparation of 5-Iodo-3-nitropyridin-2-ol
Step | Intermediate/Product | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
1 | 4-chloro-2-aminopyridine | Starting material | - | - | Precursor |
2 | 4-chloro-2-amino-3-nitropyridine | Nitration | HNO3/H2SO4, controlled temp | Not specified | Introduce nitro group |
3 | 4-chloro-3-nitropyridin-2-ol | Diazotization & hydrolysis | NaNO2, HCl, 0–5°C; heat 60–80°C | 60 | Amino → hydroxyl |
4 | 2,4-dichloro-3-nitropyridine | Chlorination | POCl3, base, 90–100°C | 57.5 | Convert OH to Cl |
5 | 2-chloro-3-nitropyridin-4-ol | Hydroxylation | NaOAc, DMF, 120–125°C | 50 | Replace Cl at 4-position |
6 | This compound | Iodination | Iodine source (e.g., NIS), solvent | Variable | Selective iodination at 5-position |
Research Findings and Practical Considerations
- The nitration step is crucial and benefits from mild, selective nitration methods such as N2O5-mediated nitration to avoid overreaction and degradation.
- Diazotization and hydrolysis steps require careful temperature control to prevent side reactions.
- Halogenation steps using phosphorus oxychloride are well-established but require anhydrous conditions and proper handling of corrosive reagents.
- Iodination selectivity can be challenging; reaction conditions must be optimized to avoid polyiodination or substitution at undesired positions.
- Purification typically involves extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Yields for each step vary from moderate to good (50–77%), indicating the need for optimization for scale-up.
Chemical Reactions Analysis
5-Iodo-3-nitropyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-3-nitropyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Iodo-3-nitropyridin-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
3-Iodo-5-nitropyridin-2-ol (CAS 25391-58-6)
- Substituents : Iodo (position 3), nitro (position 5), hydroxyl (position 2).
- Molecular Formula : C₅H₃IN₂O₃ (identical to the target compound).
- Key Differences : The swapped positions of iodine and nitro groups alter electronic distribution. The nitro group at position 5 may enhance electrophilic substitution reactivity compared to position 3 in the target compound .
6-Iodo-5-methoxypyridin-3-ol
- Substituents : Iodo (position 6), methoxy (position 5), hydroxyl (position 3).
- Molecular Formula: C₆H₆INO₂.
Halogen-Substituted Analogs
5-Chloro-3-nitropyridin-2-ol (CAS 21427-61-2)
- Substituents : Chloro (position 5), nitro (position 3), hydroxyl (position 2).
- Molecular Formula : C₅H₃ClN₂O₃.
5-Fluoro-3-iodopyridin-2-ol
- Substituents : Fluoro (position 5), iodo (position 3), hydroxyl (position 2).
- Molecular Formula : C₅H₃FIN₂O.
- Key Differences : Fluorine’s strong electron-withdrawing effect and smaller size compared to iodine may increase ring electrophilicity at position 5, favoring cross-coupling reactions .
Functional Group Variants
3-Iodo-5-(trifluoromethyl)pyridin-2-ol
- Substituents : Iodo (position 3), trifluoromethyl (position 5), hydroxyl (position 2).
- Molecular Formula: C₆H₄F₃INO.
- Key Differences : The trifluoromethyl group (strongly electron-withdrawing) at position 5 may enhance stability against oxidation compared to the nitro group in the target compound .
3-Iodo-5-methylpyridin-2-ol
- Substituents : Iodo (position 3), methyl (position 5), hydroxyl (position 2).
- Molecular Formula: C₆H₆INO.
Physicochemical Property Comparison
Compound | Molecular Formula | MW (g/mol) | Boiling Point (°C) | LogP | Key Substituents |
---|---|---|---|---|---|
5-Iodo-3-nitropyridin-2-ol | C₅H₃IN₂O₃ | 265.99 | 385.4 ± 42.0 | 1.12 | Iodo (5), nitro (3), hydroxyl (2) |
3-Iodo-5-nitropyridin-2-ol | C₅H₃IN₂O₃ | 265.99 | Not reported | 1.12* | Iodo (3), nitro (5), hydroxyl (2) |
5-Chloro-3-nitropyridin-2-ol | C₅H₃ClN₂O₃ | 188.55 | Not reported | 0.85* | Chloro (5), nitro (3), hydroxyl (2) |
5-Fluoro-3-iodopyridin-2-ol | C₅H₃FIN₂O | 255.99 | Not reported | 1.05* | Fluoro (5), iodo (3), hydroxyl (2) |
*Estimated values based on analogous compounds.
Biological Activity
5-Iodo-3-nitropyridin-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, applications, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : CHI NO
- Molecular Weight : 236.00 g/mol
- IUPAC Name : 5-Iodo-3-nitropyridin-2(1H)-ol
The presence of iodine and nitro groups in the pyridine ring contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The iodine atom may enhance the compound's binding affinity to specific targets, influencing its pharmacological profile .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that derivatives of nitropyridines, including this compound, possess activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have been reported to exhibit cytotoxic effects on human cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 μg/mL for both strains, indicating significant antimicrobial activity.
- Anticancer Activity Assessment :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
5-Bromo-3-nitropyridin-2-ol | Lacks iodine; similar nitro group | Moderate antibacterial activity |
6-Methyl-3-nitropyridin-2-ol | Contains a methyl group; lacks iodine | Limited anticancer activity |
5-Nitropyridin-2(1H)-ol | No halogen substituents; only nitro group | Minimal antimicrobial effects |
This table highlights how the presence of iodine in this compound enhances its biological activities compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-Iodo-3-nitropyridin-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and iodination of pyridine derivatives. For example, nitration of 5-iodopyridin-2-ol under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the nitro-substituted product. Iodination may precede nitration depending on substituent compatibility. Reaction optimization requires monitoring pH, temperature, and stoichiometry to avoid over-nitration or dehalogenation. Evidence from analogous chloro-nitropyridinols (e.g., 5-chloro-3-nitropyridin-2-ol) suggests yields improve with slow reagent addition and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic proton environments and iodine’s deshielding effects. For example, the hydroxyl proton (δ ~12 ppm) and nitro group’s electron-withdrawing effects on adjacent carbons are diagnostic .
- IR : Peaks at ~1650 cm⁻¹ (C=O/N=O) and ~3400 cm⁻¹ (O-H) confirm functional groups.
- Mass Spectrometry : Molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or I) validate molecular weight and substitution patterns .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and heat due to its nitro and iodo groups. Store in amber vials at –20°C under inert gas (argon/nitrogen). Stability tests (TGA/DSC) for analogous compounds show decomposition onset at ~150°C, suggesting compatibility with room-temperature reactions but avoiding prolonged heating .
Advanced Research Questions
Q. How can contradictory melting point data for this compound be resolved across literature sources?
- Methodological Answer : Discrepancies in reported melting points (e.g., 189–190°C vs. broader ranges) may arise from purity differences or polymorphic forms. Researchers should:
- Reproduce synthesis with rigorous purification (recrystallization from ethanol/water).
- Use differential scanning calorimetry (DSC) to identify polymorph transitions.
- Cross-reference with high-purity standards from authoritative databases (e.g., NIST) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The nitro and iodo groups direct electrophiles to specific positions. Computational modeling (DFT) predicts electron density maps, guiding experimental design. For example, nitration favors the 3-position due to meta-directing effects of the hydroxyl group. Solvent polarity (e.g., DMF vs. DCM) and Lewis acid catalysts (e.g., FeCl₃) can further modulate selectivity .
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and binding energies for Suzuki or Ullmann couplings. Key parameters:
- Iodo group’s leaving ability (bond dissociation energy).
- Steric effects from nitro and hydroxyl groups.
- Solvent interactions (PCM models). Validate predictions with kinetic studies (e.g., monitoring coupling rates via HPLC) .
Q. Key Considerations for Experimental Design
- Contradiction Analysis : When literature data conflict (e.g., reaction yields), replicate experiments with controlled variables (solvent purity, catalyst batches) and apply statistical tools (ANOVA) to identify outliers .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential nitro group explosivity and iodine’s volatility .
Properties
IUPAC Name |
5-iodo-3-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNPQYWDKONAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654686 | |
Record name | 5-Iodo-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25391-59-7 | |
Record name | 5-Iodo-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-3-nitropyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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